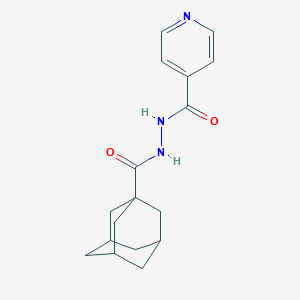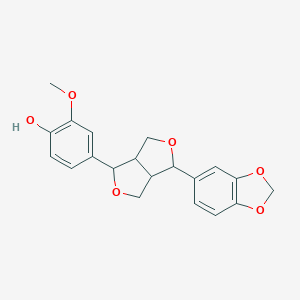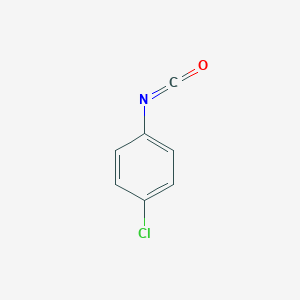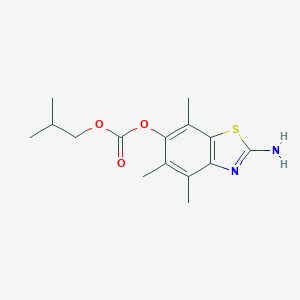
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate, also known as BTC-7a, is a chemical compound with potential applications in scientific research. It is a fluorescent dye that can be used to label proteins and nucleic acids, allowing for their visualization and tracking in biological systems.
科学的研究の応用
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate has a wide range of potential applications in scientific research. It can be used as a fluorescent probe to label proteins and nucleic acids in biological systems, allowing for their visualization and tracking. It can also be used to study protein-protein interactions, protein-DNA interactions, and other biological processes. Additionally, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate has been used in the development of biosensors for the detection of various biomolecules.
作用機序
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate works by binding to specific amino acid residues in proteins and nucleic acids, resulting in fluorescence emission. The mechanism of action is dependent on the local environment, such as pH and polarity, and can be modulated by changes in these factors. The fluorescence properties of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate make it a useful tool for studying biological processes in real-time.
生化学的および生理学的効果
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate has minimal biochemical and physiological effects on biological systems. It does not interfere with the function of proteins or nucleic acids and is non-toxic in vitro. However, its effects in vivo have not been extensively studied, and caution should be exercised when using it in animal models.
実験室実験の利点と制限
The advantages of using (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate in lab experiments include its high sensitivity and selectivity for labeling proteins and nucleic acids, as well as its compatibility with various biological systems. However, its limitations include its cost and the need for specialized equipment for fluorescence detection.
将来の方向性
There are several future directions for the use of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate in scientific research. One area of focus is the development of new biosensors for the detection of specific biomolecules. Another area of interest is the use of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate in live-cell imaging to study biological processes in real-time. Additionally, there is potential for the development of new therapeutic agents based on the fluorescence properties of (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate.
In conclusion, (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate is a promising chemical compound with potential applications in scientific research. Its fluorescence properties make it a useful tool for studying biological processes in real-time, and its compatibility with various biological systems makes it a versatile tool for researchers. However, caution should be exercised when using it in vivo, and further studies are needed to fully understand its effects on biological systems.
合成法
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate can be synthesized using a multi-step process involving the reaction of 2-amino-4,5,7-trimethyl-1,3-benzothiazole with 2-bromo-2-methylpropyl chloroformate. The resulting product is then treated with triethylamine to yield (2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate. The synthesis method has been optimized for high yield and purity, and the resulting product has been characterized using various analytical techniques.
特性
CAS番号 |
120164-23-0 |
|---|---|
製品名 |
(2-Amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate |
分子式 |
C15H20N2O3S |
分子量 |
308.4 g/mol |
IUPAC名 |
(2-amino-4,5,7-trimethyl-1,3-benzothiazol-6-yl) 2-methylpropyl carbonate |
InChI |
InChI=1S/C15H20N2O3S/c1-7(2)6-19-15(18)20-12-9(4)8(3)11-13(10(12)5)21-14(16)17-11/h7H,6H2,1-5H3,(H2,16,17) |
InChIキー |
UTHYCUPMRWDBJQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)OCC(C)C)C |
正規SMILES |
CC1=C(C(=C(C2=C1N=C(S2)N)C)OC(=O)OCC(C)C)C |
同義語 |
Carbonic acid, 2-amino-4,5,7-trimethyl-6-benzothiazolyl 2-methylpropyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



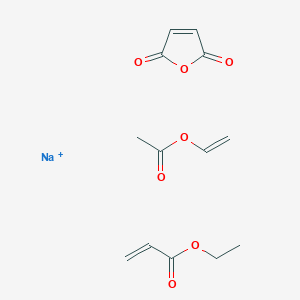
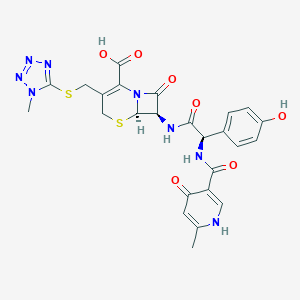
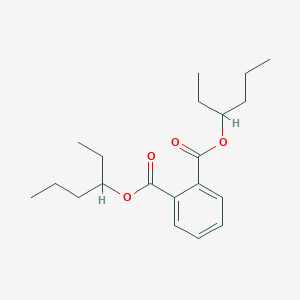
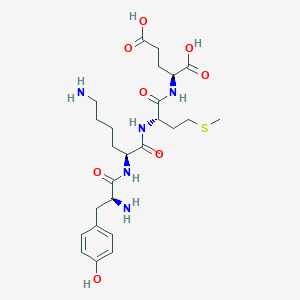
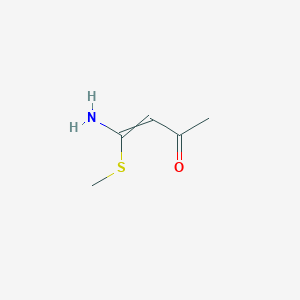
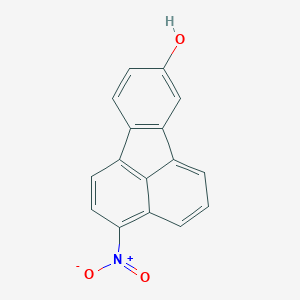
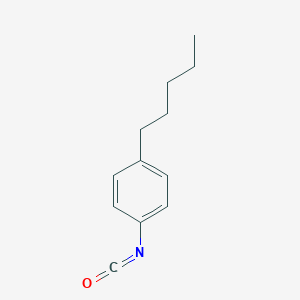
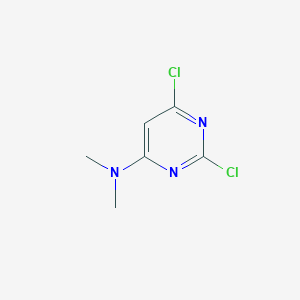
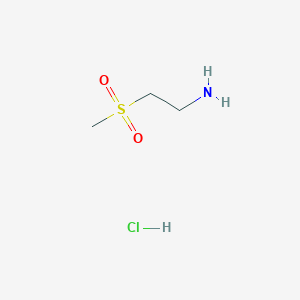
![Tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid](/img/structure/B47152.png)
![3-[2-(Perfluorohexyl)ethoxy]-1,2-epoxypropane](/img/structure/B47157.png)
